4-(3-chloro-4-methylphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

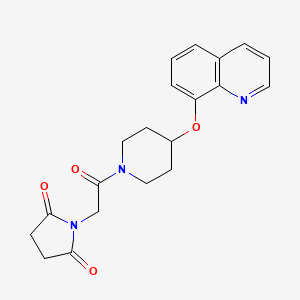

Neuropeptide S Receptor Antagonism

This compound has been identified as a novel scaffold with potent antagonist activity against the Neuropeptide S Receptor (NPSR) . NPSR antagonists are of significant interest due to their potential therapeutic applications in treating anxiety disorders and substance abuse. The compound’s ability to block NPS-stimulated locomotor activity suggests its utility in mapping the pharmacological functions of the NPS receptor system.

Pharmacokinetics and In Vivo Activity

The pharmacokinetic parameters of this compound indicate that it achieves pharmacologically relevant levels in plasma and the brain following administration . Its rapid clearance from plasma makes it a promising candidate for acute therapeutic interventions without prolonged systemic exposure.

Detoxification and Hydrodechlorination

Compounds with a similar structure have been used in heterogeneous catalytic dechlorination, which is a method for treating concentrated chlorinated gas streams. This process is selective and maintains the integrity of the benzene ring while effectively removing chlorine, indicating potential applications in environmental remediation.

Fluorescence Probes for Reactive Oxygen Species

Derivatives of this compound have been developed as novel fluorescence probes for detecting reactive oxygen species. These probes can differentiate between various reactive species, which is crucial for understanding their roles in biological systems and chemical reactions.

Synthesis of Nucleoside Derivatives

The compound’s framework has been utilized in the synthesis of nucleoside derivatives, which are important in the development of therapeutic agents and research tools. This includes the introduction of a benzoyl group onto 6-chloropurine riboside, leading to potential applications in medicinal chemistry.

Hydroxamic Acids and Plant Defense

Hydroxamic acids, derived from benzoxazinones which are structurally related to this compound, play a significant role in plant defense against pests and diseases. Research in this area could lead to the development of new agricultural chemicals and a deeper understanding of plant defense mechanisms.

Gas Separation Membranes and Adhesives

The synthesis of high molecular weight fluorinated poly(arylene ether benzoxazole)s, which are related to this compound, has been investigated for use in gas separation membranes, adhesives, and matrix resins. This indicates potential industrial applications where chemical stability and specific interactions are required.

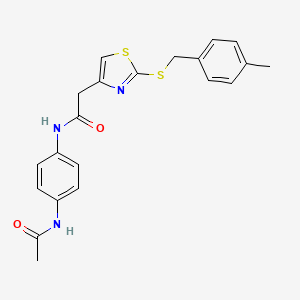

Plant Elicitor and Defense Responses

A structurally similar compound has been synthesized as a novel plant elicitor candidate, demonstrating the ability to induce systemic acquired resistance (SAR) in plants . This compound did not show significant anti-fungal activity but provided long-lasting resistance in plants by promoting the accumulation of defense-related compounds.

Zukünftige Richtungen

The use of synthetic elicitors like this compound represents a promising alternative to conventional biocidal pesticides . They can protect crops from diseases without needing to be directly toxic to pathogenic organisms . Future research may focus on further understanding the mechanisms of action of these compounds and optimizing their use in crop protection .

Eigenschaften

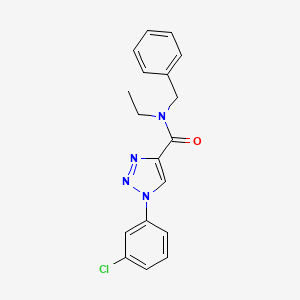

IUPAC Name |

N-benzyl-1-(3-chlorophenyl)-N-ethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-2-22(12-14-7-4-3-5-8-14)18(24)17-13-23(21-20-17)16-10-6-9-15(19)11-16/h3-11,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXWNBCTFVZSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2590066.png)

![4-(N,N-diethylsulfamoyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2590068.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2590074.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)

![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)